

Atosiban Acetate half-life and clearance rate in research studies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Atosiban Acetate**: Half-life and Clearance Rate

This technical guide provides a comprehensive overview of the pharmacokinetic properties of **Atosiban Acetate**, with a specific focus on its half-life and clearance rate as documented in various research studies. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details the experimental protocols used in pivotal studies, and illustrates the underlying mechanisms and workflows through clear visualizations.

Pharmacokinetic Profile of Atosiban Acetate

Atosiban Acetate is a synthetic peptide that functions as a competitive antagonist to the hormones oxytocin and vasopressin.[1][2] It is primarily used as a tocolytic agent to delay imminent preterm labor.[3][4] Understanding its pharmacokinetic profile is crucial for its effective clinical application.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Atosiban have been characterized in studies involving both healthy non-pregnant women and pregnant women experiencing preterm labor.[4][5] The data reveals a rapid clearance from the body.[6] Following intravenous administration, plasma concentrations of atosiban decrease in a biexponential manner.[5][6]

Table 1: Half-life of Atosiban Acetate



Parameter	Value	Subject Population	Citation
Initial Half-life (tα)	0.21 ± 0.01 hours (12.6 minutes)	Pregnant Women	[2][4][7]
13 ± 3 minutes	Pregnant Women	[5]	
Terminal Half-life (tβ)	1.7 ± 0.3 hours (102 minutes)	Pregnant Women	[2][4][7][8][9]
102 ± 18 minutes	Pregnant Women	[5]	
Effective Half-life	18 ± 3 minutes	Pregnant Women	[5][6]

Table 2: Clearance, Distribution, and Steady-State Concentration

Parameter	Value	Subject Population	Citation
Clearance (CI)	41.8 ± 8.2 L/h	Pregnant Women	[4][8]
42 L/h	Pregnant Women	[5]	
Volume of Distribution (Vd)	18.3 ± 6.8 L	Pregnant Women	[4][8][10]
~18 L	Pregnant Women	[5]	
Steady-State Plasma Conc. (Css)	442 ± 73 ng/mL (Range: 298-533 ng/mL)	Pregnant Women	[2][4][5][8][10]
Plasma Protein Binding	46% to 48%	Pregnant Women	[4][8][9]

Note: The clearance, volume of distribution, and half-life of atosiban have been found to be independent of the dose administered.[4][10]

Experimental Protocols

The pharmacokinetic data presented above are derived from clinical studies employing specific methodologies to ensure accuracy and reproducibility.



Key Study Design: Pharmacokinetics in Preterm Labor

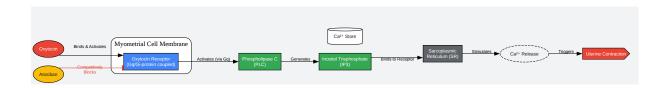
A representative study protocol to evaluate the pharmacokinetics of atosiban in its target population involves the following steps:

- Subject Selection: The study enrolls pregnant women diagnosed with preterm labor, typically between 24 and 33 completed weeks of gestation.[4][10] Inclusion criteria often specify regular uterine contractions (e.g., at least four every 30 minutes) and cervical dilation.[1][10]
- Drug Administration: Atosiban is administered intravenously. A common regimen consists of three successive stages:
 - Initial Bolus: A 6.75 mg intravenous bolus dose is administered over one minute.[10]
 - Loading Infusion: This is immediately followed by a high-dose continuous infusion of 300 micrograms/min for a duration of 3 hours.[10]
 - Maintenance Infusion: The infusion rate is then lowered to 100 micrograms/min for up to 45 hours.[10] In several pharmacokinetic studies, a constant infusion of 300 micrograms/min for 6 to 12 hours was used.[2][4][5] The total duration of treatment typically does not exceed 48 hours.[10]
- Pharmacokinetic Sampling: Blood samples are collected at predetermined intervals during and after the infusion to measure plasma concentrations of atosiban. Steady-state concentrations are typically reached within one hour of starting the infusion.[2][4][5][10]
- Analytical Method: Plasma concentrations of atosiban are quantified using a specific and validated analytical method, such as a radioimmunoassay (RIA) procedure.
- Clinical Monitoring: Throughout the administration period, patients are monitored for uterine activity (using external tocodynamometry) and fetal heart rate.[5][9] Blood loss after delivery is also monitored.[4][9]

Visualizations: Pathways and Workflows Signaling Pathway of Atosiban Acetate



Atosiban exerts its therapeutic effect by acting as a competitive antagonist at oxytocin receptors in the myometrium (the smooth muscle of the uterus). This action interrupts the signaling cascade that leads to uterine contractions.



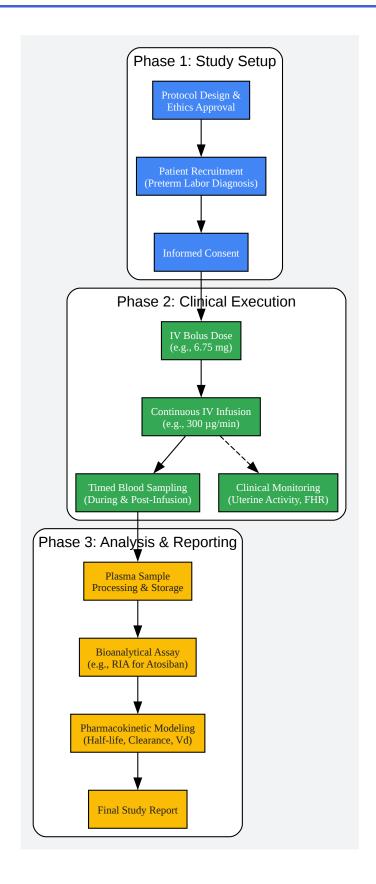
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Caption: Mechanism of Atosiban as an oxytocin receptor antagonist.

Experimental Workflow for Pharmacokinetic Analysis

The process of determining the pharmacokinetic profile of Atosiban in a clinical setting follows a structured workflow, from patient recruitment to final data analysis.





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Caption: Experimental workflow for an Atosiban pharmacokinetic study.



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References

- 1. Atosiban Wikipedia [en.wikipedia.org]
- 2. Atosiban | C43H67N11O12S2 | CID 5311010 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Atosiban acetate? [synapse.patsnap.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. The pharmacokinetics of the oxytocin antagonist atosiban in pregnant women with preterm uterine contractions PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. go.drugbank.com [go.drugbank.com]
- 8. 多肽|多肽药物|Atosiban Acetate Injection-圣诺生物多肽药物工程技术研究中心 [snbiopharm.com]
- 9. mims.com [mims.com]
- 10. medicines.org.uk [medicines.org.uk]
- To cite this document: BenchChem. [Atosiban Acetate half-life and clearance rate in research studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195041#atosiban-acetate-half-life-and-clearance-rate-in-research-studies]

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